molecular formula C8H4F5NO2 B2555021 5-(pentafluoroethoxy)pyridine-2-carbaldehyde CAS No. 2344680-58-4

5-(pentafluoroethoxy)pyridine-2-carbaldehyde

Cat. No.: B2555021
CAS No.: 2344680-58-4
M. Wt: 241.117
InChI Key: MJYFXAKOZUDHLZ-UHFFFAOYSA-N
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Description

5-(Pentafluoroethoxy)pyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pentafluoroethoxy group attached to the pyridine ring at the 5-position and an aldehyde group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pentafluoroethoxy)pyridine-2-carbaldehyde typically involves the introduction of the pentafluoroethoxy group to the pyridine ring followed by the formation of the aldehyde group. One common method involves the reaction of 5-hydroxypyridine-2-carbaldehyde with pentafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a controlled temperature to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

5-(Pentafluoroethoxy)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pentafluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the pentafluoroethoxy group.

Major Products Formed

    Oxidation: 5-(Pentafluoroethoxy)pyridine-2-carboxylic acid.

    Reduction: 5-(Pentafluoroethoxy)pyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Pentafluoroethoxy)pyridine-2-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(pentafluoroethoxy)pyridine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imine derivatives. These imine derivatives can further participate in various chemical reactions, including coordination with metal ions to form stable complexes. The pentafluoroethoxy group can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carbaldehyde: Lacks the pentafluoroethoxy group, making it less electron-withdrawing and less reactive in certain reactions.

    5-(Trifluoromethoxy)pyridine-2-carbaldehyde: Contains a trifluoromethoxy group instead of a pentafluoroethoxy group, resulting in different electronic and steric properties.

    5-(Methoxy)pyridine-2-carbaldehyde: Contains a methoxy group, which is less electron-withdrawing compared to the pentafluoroethoxy group.

Uniqueness

5-(Pentafluoroethoxy)pyridine-2-carbaldehyde is unique due to the presence of the highly electron-withdrawing pentafluoroethoxy group, which significantly influences its chemical reactivity and interactions. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO2/c9-7(10,11)8(12,13)16-6-2-1-5(4-15)14-3-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYFXAKOZUDHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(C(F)(F)F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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